molecular formula C21H22N2O4S B2472926 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-72-7

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2472926
CAS No.: 476208-72-7
M. Wt: 398.48
InChI Key: BSFPCAPZAPTDCN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-(4-propoxyphenyl)thiazole moiety. This structure is representative of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar benzamide and thiazole scaffolds have been investigated for a range of pharmacological activities. For instance, related molecules have demonstrated potential as antitumor agents . Furthermore, heterocyclic compounds like thiadiazoles and thiazoles are extensively studied for their potential against infectious diseases, including as antitubercular agents, highlighting the value of such structures in developing new therapeutic leads . The specific substitution pattern on this compound, including the 3,5-dimethoxybenzamide and 4-propoxyphenyl groups, may influence its biomolecular interactions, such as with enzyme active sites or cellular receptors. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, a candidate for high-throughput screening in assay development, or a lead compound for structure-activity relationship (SAR) studies to optimize for potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-9-27-16-7-5-14(6-8-16)19-13-28-21(22-19)23-20(24)15-10-17(25-2)12-18(11-15)26-3/h5-8,10-13H,4,9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFPCAPZAPTDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using a suitable alkyl halide and a phenol derivative.

    Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:

Compound Name Thiazole Substituent Key Differences vs. Target Compound Reference
3,5-Dimethoxy-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Naphthalen-2-yl Bulky aromatic group increases lipophilicity; potential for altered target binding .
3,5-Dimethoxy-N-[4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]benzamide 2-Methoxynaphthalen-1-yl Methoxy-naphthyl group may enhance π-π stacking but reduce metabolic stability .
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl Additional methoxy and fluorinated groups may improve CNS penetration .

Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the thiazole ring .

Alkoxy Chain Modifications on the Benzamide Moiety

Variations in the alkoxy chain length (methoxy, ethoxy, propoxy) significantly affect metabolic stability and receptor interactions:

Compound Name Alkoxy Group Biological Impact Reference
N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide Ethoxy Shorter chain may reduce half-life due to faster oxidative metabolism .
N-[(2S)-1-oxo-3-(4-propoxyphenyl)...]benzamide Propoxy Propoxy group extends half-life via reduced CYP450-mediated oxidation .
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Methoxy Smaller substituent increases solubility but may weaken hydrophobic interactions .

Key Insight : Propoxy groups balance lipophilicity and metabolic stability better than shorter chains (methoxy, ethoxy), making them favorable for prolonged activity .

Comparative Activity Data :

  • Target Compound : Predicted IC₅₀ for CSF1R: ~50 nM (estimated based on structural similarity to ).
  • Analog with Naphthyl Group : Higher lipophilicity may reduce cellular uptake, increasing IC₅₀ to >100 nM .

Physicochemical and Spectroscopic Properties

Spectroscopic Profiles
  • IR Spectroscopy : The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives in . Absence of νS-H (~2500 cm⁻¹) confirms the thione tautomer in analogs .
  • NMR : The 4-propoxyphenyl group’s protons resonate at δ 1.2–1.5 ppm (triplet, -CH₂CH₂CH₃), distinct from ethoxy (δ 1.3–1.4 ppm) or methoxy (δ 3.8 ppm) analogs .
Crystallographic Data

While crystal data for the target compound are unavailable, analogs like 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide () crystallize in monoclinic systems (P21/n, Z=4), suggesting similar packing efficiency for methoxy-substituted benzamides .

Biological Activity

3,5-Dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of benzamide derivatives. Its structure features a benzamide core with methoxy and thiazole substituents, which contribute to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 3,5dimethoxy N 4 4 propoxyphenyl 1 3 thiazol 2 yl benzamide\text{IUPAC Name }3,5-\text{dimethoxy N 4 4 propoxyphenyl 1 3 thiazol 2 yl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially modulating their activity. Although specific mechanisms for this compound are not fully elucidated, thiazole derivatives generally exhibit antimicrobial , anticancer , and antioxidant properties due to their ability to scavenge free radicals and chelate metal ions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains. The presence of the thiazole ring enhances its ability to disrupt microbial cell functions.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural similarity to other known anticancer agents indicates a potential for further investigation in cancer therapy .
  • Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29. The mechanism of action involves the induction of apoptosis through cell cycle arrest .
  • Antimicrobial Testing : Comparative studies have shown that derivatives of thiazole compounds possess significant antimicrobial activity. The introduction of specific substituents can enhance or diminish this activity .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Attributes
2,3-Dimethoxy-N-(2-propynyl)benzamideBenzamide with propynyl substitutionPotential for different reactivity due to alkyne functionality
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamideContains fluorine substitutionEnhanced lipophilicity may affect bioavailability
2-Methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamideSimilar thiazole structure but with fewer methoxy groupsVariations in biological activity due to structural differences

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